

Technical Support Center: TM5275 Sodium for In Vivo Experiments

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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B15618378

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This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions regarding the dissolution and handling of **TM5275 sodium** for in vivo research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **TM5275 sodium** for in vivo experiments?

A1: **TM5275 sodium** is poorly soluble in water.^[1] Therefore, a combination of solvents is required to achieve a clear and stable solution suitable for in vivo administration. Common solvent systems include mixtures of DMSO, PEG300, Tween-80, and saline or corn oil.^{[1][2]} For oral administration, TM5275 can also be suspended in a 0.5% CMC-Na solution.^{[1][2]}

Q2: What is the maximum concentration of **TM5275 sodium** that can be achieved in these solvent systems?

A2: Concentrations of at least 2.5 mg/mL to 5 mg/mL can be achieved in various solvent mixtures, resulting in a clear solution.^{[1][2]} Higher concentrations in DMSO alone (up to 100 mg/mL) are possible for preparing stock solutions.^[1] Refer to the data table below for specific formulations and achievable concentrations.

Q3: My **TM5275 sodium** solution is cloudy or has precipitated. How can I fix this?

A3: If you observe precipitation or cloudiness, gentle heating and/or sonication can help dissolve the compound.^[2] Ensure that you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of **TM5275 sodium**.^[1] It is also crucial to add the solvents in the specified order and ensure the compound is fully dissolved at each step before adding the next solvent.^{[1][2]}

Q4: How should I store the stock solution of **TM5275 sodium**?

A4: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.^[1] For long-term storage, store at -80°C (stable for up to 6 months).^[2] For shorter-term storage, -20°C is suitable for up to 1 month.^{[1][2]}

Q5: Is **TM5275 sodium** orally bioavailable?

A5: Yes, **TM5275 sodium** is an orally bioavailable inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1).^{[1][3]}

Quantitative Data Summary

The following table summarizes various solvent formulations for dissolving **TM5275 sodium** for in vivo experiments.

Formulation Components	Achievable Concentration	Administration Route	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	Injection	[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	Injection	[2]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	Injection	[2]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH ₂ O	5 mg/mL	Injection	[1]
0.5% CMC-Na	≥ 5 mg/mL (suspension)	Oral	[1]

Experimental Protocols

Protocol 1: Preparation of TM5275 Sodium for Injection (5 mg/mL)

This protocol details the preparation of a 1 mL working solution of **TM5275 sodium** at a concentration of 5 mg/mL.

Materials:

- **TM5275 sodium** powder
- DMSO (anhydrous)
- PEG300
- Tween-80
- ddH₂O (double-distilled water)

- Sterile microcentrifuge tubes
- Pipettes

Procedure:

- Prepare a 100 mg/mL stock solution of **TM5275 sodium** in DMSO. Ensure the powder is completely dissolved.
- In a sterile microcentrifuge tube, add 50 µL of the 100 mg/mL **TM5275 sodium** stock solution.
- Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
- Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
- Add 500 µL of ddH₂O to bring the final volume to 1 mL. Mix thoroughly.
- The final solution should be clear. It is recommended to use the mixed solution immediately for optimal results.^[1]

Protocol 2: Preparation of TM5275 Sodium for Oral Administration (5 mg/mL Suspension)

This protocol describes the preparation of a 1 mL homogeneous suspension of **TM5275 sodium** at a concentration of 5 mg/mL.

Materials:

- **TM5275 sodium** powder
- CMC-Na (Carboxymethylcellulose sodium) solution (0.5%)
- Sterile microcentrifuge tubes
- Pipettes
- Vortex mixer

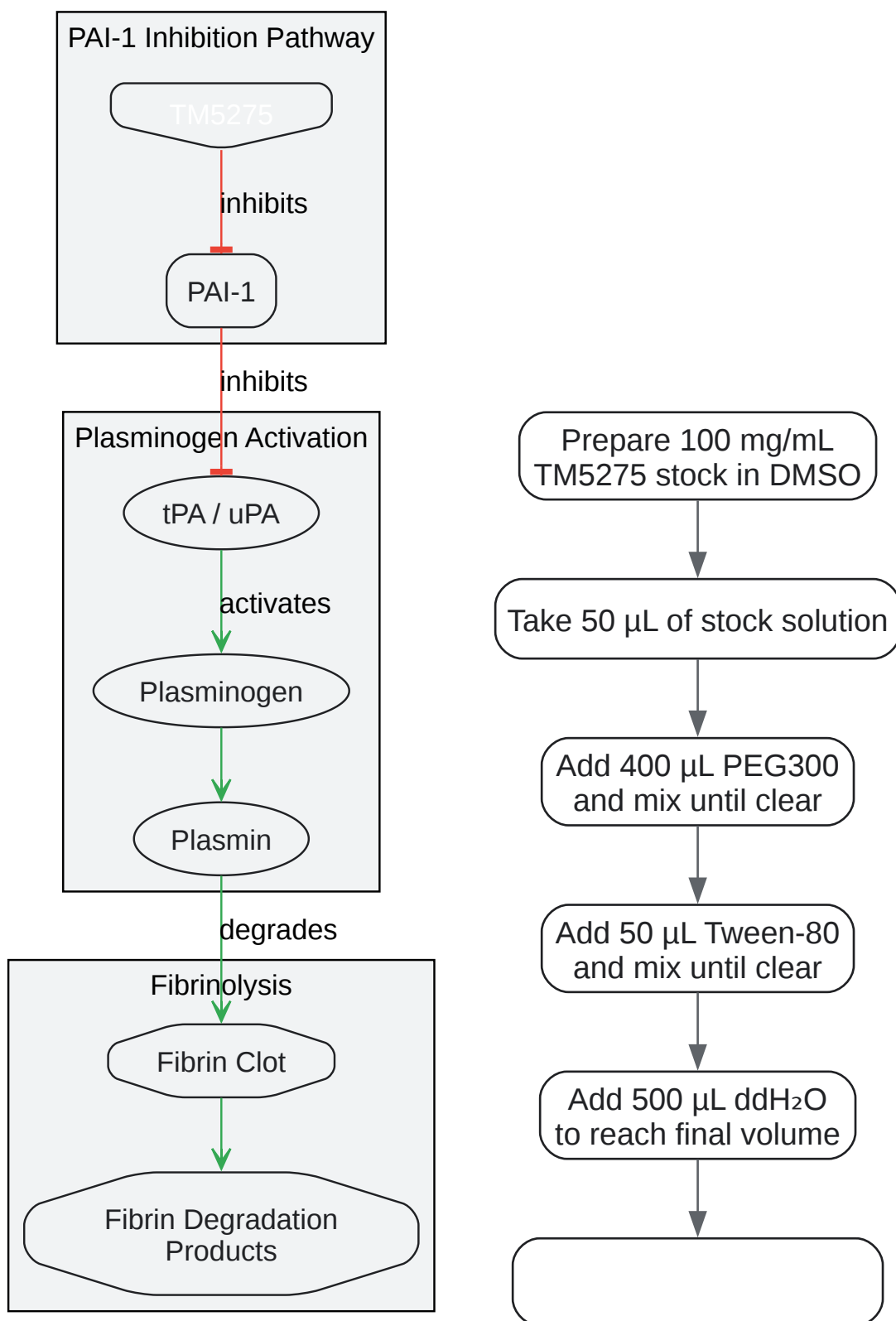
Procedure:

- Weigh 5 mg of **TM5275 sodium** powder and place it in a sterile microcentrifuge tube.
- Add 1 mL of 0.5% CMC-Na solution to the tube.
- Vortex the mixture thoroughly to obtain a homogeneous suspension.
- The final concentration of the suspension will be 5 mg/mL.[1]

Visualizations

Signaling Pathway of PAI-1 Inhibition by TM5275

TM5275 is a selective inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1).[2] PAI-1 inhibits tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), which are responsible for converting plasminogen to plasmin. Plasmin is a key enzyme in dissolving fibrin clots. By inhibiting PAI-1, TM5275 enhances fibrinolysis.[4]



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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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